molecular formula C6H6O4 B564314 (Z)-4-ethenoxy-4-oxobut-2-enoic acid CAS No. 19896-47-0

(Z)-4-ethenoxy-4-oxobut-2-enoic acid

Cat. No.: B564314
CAS No.: 19896-47-0
M. Wt: 142.11
InChI Key: GXSSZJREKCITAD-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of maleic acid hydrogen 1-vinyl ester typically involves the esterification of maleic acid with vinyl alcohol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, maleic acid hydrogen 1-vinyl ester can be produced through the vapor-phase oxidation of benzene or butene/butane using oxygen as an oxidant. This process is highly exothermic and requires careful control of reaction conditions to prevent the formation of unwanted by-products such as carbon monoxide and carbon dioxide .

Chemical Reactions Analysis

Types of Reactions: (Z)-4-ethenoxy-4-oxobut-2-enoic acid undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form maleic anhydride or fumaric acid.

    Reduction: Reduction of maleic acid hydrogen 1-vinyl ester can yield succinic acid.

    Substitution: The vinyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

    Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are used under mild conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of maleic acid hydrogen 1-vinyl ester involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in the production of thermosetting resins and other polymeric materials. The vinyl group in the compound allows for free radical polymerization, leading to the formation of high molecular weight polymers with desirable mechanical and thermal properties .

Comparison with Similar Compounds

Uniqueness: (Z)-4-ethenoxy-4-oxobut-2-enoic acid is unique due to its vinyl group, which imparts distinct reactivity and allows for the formation of copolymers with tailored properties. This makes it particularly valuable in the development of new materials with specific performance characteristics .

Properties

CAS No.

19896-47-0

Molecular Formula

C6H6O4

Molecular Weight

142.11

IUPAC Name

(Z)-4-ethenoxy-4-oxobut-2-enoic acid

InChI

InChI=1S/C6H6O4/c1-2-10-6(9)4-3-5(7)8/h2-4H,1H2,(H,7,8)/b4-3-

InChI Key

GXSSZJREKCITAD-ARJAWSKDSA-N

SMILES

C=COC(=O)C=CC(=O)O

Synonyms

Maleic acid hydrogen 1-vinyl ester

Origin of Product

United States

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